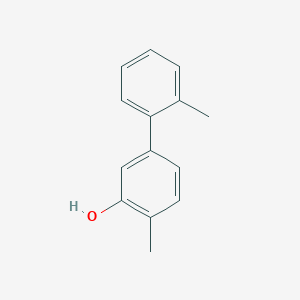
5-(4-Hydroxyphenyl)-3-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxyphenyl)-3-methylphenol, 95% (5-HPMP 95%) is a phenolic compound that is found in various plant sources. It has been studied extensively for its potential uses in medicine, cosmetics, and food. 5-HPMP 95% is a powerful antioxidant and has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has been used in research studies to investigate its potential therapeutic applications.
Scientific Research Applications
5-HPMP 95% has been studied extensively for its potential therapeutic applications. Studies have shown that it has anti-inflammatory, anti-bacterial, and anti-fungal properties. It has been used to treat a variety of skin conditions, including eczema, psoriasis, and acne. In addition, 5-HPMP 95% has been studied for its potential to treat cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
The mechanism of action for 5-HPMP 95% is not yet fully understood. However, it is believed to act as an antioxidant by scavenging free radicals, which are molecules that can cause damage to cells. It is also thought to have anti-inflammatory and anti-bacterial properties by blocking the production of pro-inflammatory cytokines. In addition, it is believed to have anti-fungal properties by inhibiting the growth of fungal cells.
Biochemical and Physiological Effects
Studies have shown that 5-HPMP 95% has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of bacterial and fungal cells. In addition, it has been shown to reduce the oxidative stress caused by free radicals. It has also been shown to have a protective effect on cells, reducing the risk of cell death.
Advantages and Limitations for Lab Experiments
5-HPMP 95% has several advantages for lab experiments. It is relatively easy to synthesize and is cost-effective. In addition, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. However, there are some limitations to its use in lab experiments. It is not yet fully understood how it works, so it is difficult to predict the effects it will have in different contexts. In addition, it is not yet known whether it is safe to use in humans.
Future Directions
There are several potential future directions for 5-HPMP 95%. Further research is needed to understand its mechanism of action and to determine its safety for use in humans. In addition, studies are needed to investigate its potential therapeutic applications for treating cancer, cardiovascular diseases, and neurological disorders. Finally, research is needed to explore its potential uses in cosmetics and food.
Synthesis Methods
5-HPMP 95% is synthesized through a process called the hydroxylation of 3-methylphenol. This process involves the addition of a hydroxyl group to the aromatic ring of 3-methylphenol. The hydroxyl group is added to the aromatic ring via an oxidation reaction. The resulting product is 5-HPMP 95%. This synthesis method is relatively simple and cost-effective.
properties
IUPAC Name |
3-(4-hydroxyphenyl)-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-6-11(8-13(15)7-9)10-2-4-12(14)5-3-10/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJZYXXYXDIVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683682 |
Source


|
| Record name | 5-Methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261985-48-1 |
Source


|
| Record name | 5-Methyl[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














